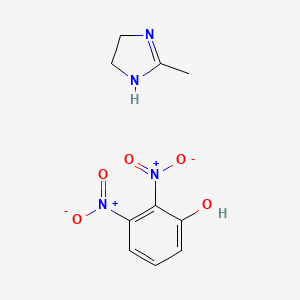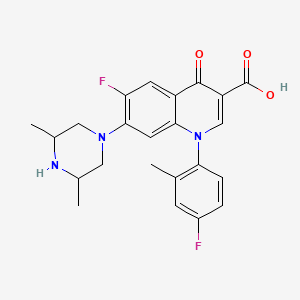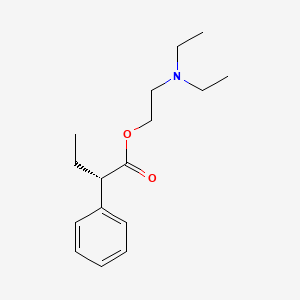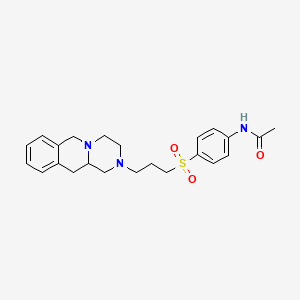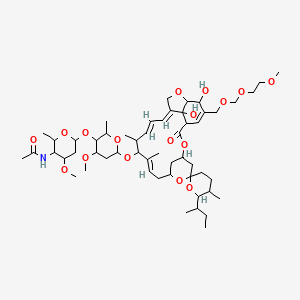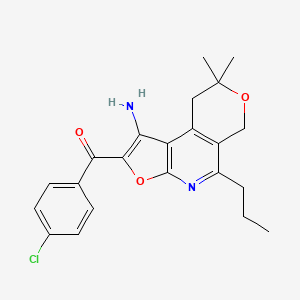
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metanona, (1-amino-8,9-dihidro-8,8-dimetil-5-propil-6H-furo(2,3-b)pirano(4,3-d)piridin-2-il)(4-clorofenil)- es un complejo compuesto orgánico con la fórmula molecular C₂₃H₂₀N₂O₄. Este compuesto se caracteriza por su estructura única, que incluye un núcleo furo-pirano-piridina con diversos grupos funcionales unidos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Metanona, (1-amino-8,9-dihidro-8,8-dimetil-5-propil-6H-furo(2,3-b)pirano(4,3-d)piridin-2-il)(4-clorofenil)- implica múltiples pasos. Un método común implica la reacción de un aldehído aromático con o-fenilendiamina en presencia de N,N-dimetilformamida y azufre . Esta reacción forma la estructura central, que luego se modifica aún más a través de varias reacciones químicas para introducir los grupos funcionales deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de catalizadores avanzados y recipientes de reacción para controlar la temperatura y la presión, lo que garantiza una producción eficiente y rentable.
Análisis De Reacciones Químicas
Tipos de Reacciones
Metanona, (1-amino-8,9-dihidro-8,8-dimetil-5-propil-6H-furo(2,3-b)pirano(4,3-d)piridin-2-il)(4-clorofenil)- sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio
Nucleófilos: Halógenos, aminas
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Metanona, (1-amino-8,9-dihidro-8,8-dimetil-5-propil-6H-furo(2,3-b)pirano(4,3-d)piridin-2-il)(4-clorofenil)- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, como en el tratamiento de diversas enfermedades y afecciones.
Industria: Utilizado en la producción de productos farmacéuticos, agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de Metanona, (1-amino-8,9-dihidro-8,8-dimetil-5-propil-6H-furo(2,3-b)pirano(4,3-d)piridin-2-il)(4-clorofenil)- implica su interacción con dianas moleculares y vías específicas dentro de las células. Este compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad e influyendo en varios procesos celulares. Los objetivos moleculares y las vías exactas involucrados dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto con los componentes celulares .
Comparación Con Compuestos Similares
Metanona, (1-amino-8,9-dihidro-8,8-dimetil-5-propil-6H-furo(2,3-b)pirano(4,3-d)piridin-2-il)(4-clorofenil)- se puede comparar con otros compuestos similares, como:
- Metanona, (1-amino-5-(2-furanil)-8,9-dihidro-8,8-dimetil-6H-furo(2,3-b)pirano(4,3-d)piridin-2-il)fenil-
- (1-Amino-8,8-dimetil-5-propil-8,9-dihidro-6H-furo[2,3-b]pirano[4,3-d]piridin-2-il)(4-bromofenil)metanona
Estos compuestos comparten estructuras centrales similares pero difieren en sus grupos funcionales, lo que puede influir en su reactividad química y actividad biológica.
Propiedades
Número CAS |
172985-23-8 |
|---|---|
Fórmula molecular |
C22H23ClN2O3 |
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
(3-amino-12,12-dimethyl-8-propyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C22H23ClN2O3/c1-4-5-16-15-11-27-22(2,3)10-14(15)17-18(24)20(28-21(17)25-16)19(26)12-6-8-13(23)9-7-12/h6-9H,4-5,10-11,24H2,1-3H3 |
Clave InChI |
IEGIQGLQYBTJIR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




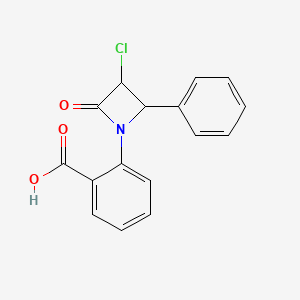
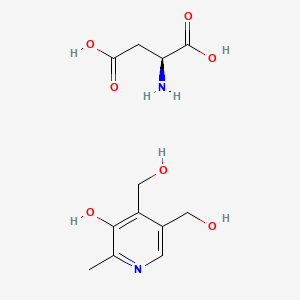
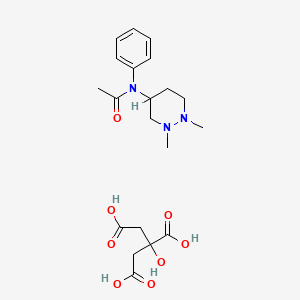
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
